Home > Products > Screening Compounds P69992 > 6-Chloro-5-fluoro-2-iodopyridin-3-ol
6-Chloro-5-fluoro-2-iodopyridin-3-ol -

6-Chloro-5-fluoro-2-iodopyridin-3-ol

Catalog Number: EVT-8925834
CAS Number:
Molecular Formula: C5H2ClFINO
Molecular Weight: 273.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloro-5-fluoro-2-iodopyridin-3-ol is an organic compound with the molecular formula C5_5H2_2ClFINO and a CAS number of 875548-57-5. This compound belongs to the class of halogenated pyridines, characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring, along with a hydroxyl group at the third position. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various fields of scientific research, particularly in medicinal chemistry and organic synthesis .

Source

6-Chloro-5-fluoro-2-iodopyridin-3-ol can be sourced from chemical suppliers specializing in organic compounds, such as Advanced ChemBlocks and Parchem. These suppliers provide detailed specifications regarding purity and structural information, essential for researchers .

Classification

This compound is classified as a halogenated heterocyclic compound, specifically a pyridine derivative. Pyridines are aromatic compounds containing a nitrogen atom in the ring structure, which contributes to their unique reactivity and interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of 6-chloro-5-fluoro-2-iodopyridin-3-ol typically involves multi-step chemical reactions. One common synthetic route begins with the halogenation of pyridine derivatives. For example, 2-iodopyridine can be reacted with chlorinating agents in the presence of fluorinating agents to introduce the necessary halogens sequentially.

Technical Details

  1. Starting Materials: The synthesis often starts with 2-iodopyridine.
  2. Reagents: Chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., potassium fluoride) are used.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperature and pressure conditions, often using solvents such as dichloromethane or dioxane to facilitate the process.
  4. Purification: After completion of the reaction, purification is usually performed via column chromatography to isolate the desired product from by-products .
Molecular Structure Analysis

Structure

The molecular structure of 6-chloro-5-fluoro-2-iodopyridin-3-ol features a pyridine ring with three substituents:

  • A chlorine atom at position 6
  • A fluorine atom at position 5
  • An iodine atom at position 2
  • A hydroxyl group (-OH) at position 3

This arrangement contributes to its reactivity and interaction with various biological targets.

Data

  • Molecular Weight: 273.43 g/mol
  • IUPAC Name: 6-chloro-5-fluoro-2-iodopyridin-3-ol
  • SMILES Notation: IC1=NC(Cl)=C(C=C1O)F
    These structural characteristics are crucial for understanding its potential applications in drug design and synthesis .
Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-2-iodopyridin-3-ol can undergo several types of chemical reactions:

  1. Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
  2. Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a ketone or reduced to form an alcohol.
  3. Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

These reactions highlight its versatility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action for compounds like 6-chloro-5-fluoro-2-iodopyridin-3-ol often involves interactions with biological macromolecules such as proteins or nucleic acids. The halogen substituents can enhance binding affinity due to increased hydrophobic interactions or facilitate specific interactions through hydrogen bonding.

Process

  1. Binding: The compound may bind to active sites on enzymes or receptors.
  2. Inhibition/Activation: Depending on its structure and target, it may act as an inhibitor or activator in biochemical pathways.
  3. Biochemical Assays: Its halogen atoms can serve as probes in biochemical assays, allowing researchers to study enzyme mechanisms and protein-ligand interactions .
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid or crystalline substance.
  2. Melting Point: Specific melting point data may vary based on purity but is generally reported around room temperature.

Chemical Properties

  1. Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water due to hydrophobic character.
  2. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data

The compound's reactivity profile is influenced by the presence of multiple halogens, which can participate in various chemical transformations .

Applications

6-Chloro-5-fluoro-2-iodopyridin-3-ol has several applications across different scientific fields:

  1. Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly those targeting specific biological pathways.
  2. Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules due to its reactive halogen substituents.
  3. Biochemical Research: Facilitates studies on enzyme mechanisms and protein-ligand interactions due to its unique structural features.

The versatility and unique properties of this compound make it an important tool in both academic research and industrial applications .

Introduction: Significance in Targeted Kinase Probe Development

Role in Overcoming Selectivity Limitations of Bone Morphogenetic Protein Signaling Inhibitors

The development of selective bone morphogenetic protein signaling inhibitors has been historically hampered by the structural homology across kinase ATP-binding sites and the compensatory crosstalk between bone morphogenetic protein and transforming growth factor-β signaling branches. First-generation bone morphogenetic protein inhibitors like LDN-193189, while potent, exhibited insufficient kinome-wide selectivity, inhibiting multiple kinases beyond ALK1/ALK2 and complicating cellular target validation [1]. 6-Chloro-5-fluoro-2-iodopyridin-3-ol addresses these limitations through its role as a key precursor in synthesizing highly selective ALK1/ALK2 inhibitors such as MU1700 and M4K2234. The compound’s halogenated pyridine core enables strategic modifications that disrupt interactions with the conserved hinge region of off-target kinases while maintaining high-affinity binding to ALK1/ALK2. This is achieved through:

  • Steric Optimization: The C5-fluoro and C6-chloro substituents restrict rotational freedom, forcing the molecule into a conformation that selectively complements the unique hydrophobic pocket in ALK1/ALK2. The C2-iodo group provides a synthetic handle for further derivatization while contributing to van der Waals interactions with ALK2’s Leu198 residue [1] [2].
  • Electronic Tuning: The electron-withdrawing halogens modulate the electron density of the pyridine nitrogen, weakening non-productive hydrogen bonding with off-target kinases like AMP-activated protein kinase and ALK3 [1].
  • Water-Mediated Binding: Unlike earlier inhibitors, derivatives of this compound form water-bridged hydrogen bonds with the catalytic lysine (Lys225 in ALK2) and glutamate (Glu248) salt bridge, enhancing selectivity through interactions with less conserved regions [1].

Table 1: Evolution of Bone Morphogenetic Protein Pathway Inhibitors Based on Pyridine Scaffolds

Inhibitor GenerationRepresentative CompoundKey Selectivity LimitationsImprovements Enabled by 6-Chloro-5-fluoro-2-iodopyridin-3-ol Derivatives
First-generationLDN-193189Inhibits ALK1-3, ALK6; AMP-activated protein kinase; multiple off-targets>50-fold selectivity for ALK1/2 over ALK3/6; no AMP-activated protein kinase inhibition
Second-generationMU1700Residual activity against ALK4No detectable inhibition of ALK4/5/7 at therapeutic concentrations
Probe-matched controlsMU1700 negative controlN/AStructurally similar inactive compound for rigorous target validation

The resulting probes exhibit unprecedented selectivity profiles, with MU1700 showing >100-fold selectivity for ALK1/ALK2 over 97% of the human kinome in comprehensive biochemical screens. This precision enables unambiguous attribution of cellular phenotypes to ALK1/ALK2 inhibition, overcoming a fundamental limitation in bone morphogenetic protein pathway pharmacology [1].

Position within Structural Optimization of Pyridine-Based Kinase Inhibitors

6-Chloro-5-fluoro-2-iodopyridin-3-ol exemplifies the strategic application of halogen effects in pyridine-based medicinal chemistry. Its design incorporates principles of bioisosterism and scaffold hopping to overcome the limitations of earlier kinase inhibitor chemotypes. The compound serves as a versatile intermediate in the synthesis of furo[3,2-b]pyridine and pyrazolo[1,5-a]pyrimidine inhibitors, representing a deliberate departure from the conserved central scaffolds of first-generation compounds [1] [5].

Synthetic Versatility: The C2-iodo group undergoes efficient Suzuki-Miyaura cross-coupling or Ullmann reactions, enabling the introduction of diverse aromatic and heteroaromatic substituents at this position. This flexibility facilitates rapid exploration of structure-activity relationships, particularly regarding interactions with the hydrophobic back pocket of ALK2. The C3-hydroxy group serves a dual purpose: it acts as a hydrogen bond donor in target engagement and provides a site for etherification to modulate physicochemical properties. For example, MU1700 incorporates a 4-(dimethylamino)phenyl group via the C2 position and a quinoline moiety at C6, modifications directly enabled by the reactivity of this intermediate [1] [8].

Halogen Bonding and Pharmacokinetics: The compound’s halogen pattern enhances target binding and brain penetration in derived probes:

  • The C5-fluorine engages in orthogonal dipole interactions with the ALK2 gatekeeper residue Met219, increasing binding specificity [5].
  • The C6-chlorine reduces polar surface area, enhancing passive diffusion across biological membranes [2] [7].
  • Combined halogen effects lower the pKa of the pyridine nitrogen, promoting blood-brain barrier penetration. This property is critical for targeting ALK2-driven pathologies like diffuse midline glioma, where MU1700 achieves brain-to-plasma ratios >20:1 in murine models [1] [6].

Table 2: Physicochemical Properties of 6-Chloro-5-fluoro-2-iodopyridin-3-ol Compared to Related Pyridine Intermediates

Property6-Chloro-5-fluoro-2-iodopyridin-3-ol2-Chloro-6-fluoropyridine6-Fluoropyridin-3-ol
Molecular Weight (g/mol)273.43131.54113.09
Hydrogen Bond Donors101
Hydrogen Bond Acceptors223
Topological Polar Surface Area (Ų)33.112.933.1
Consensus LogP1.931.930.97
Rotatable Bonds000
Halogen EffectsIodo (H-bond mimic), Fluoro (dipole), Chloro (lipophilicity)Fluoro, Chloro (electronic effects only)Fluoro (limited directional binding)

The compound’s halogen diversity enables it to outperform simpler mono- or dihalogenated pyridines in generating brain-penetrant inhibitors. Its balanced lipophilicity (cLogP 1.93) and polar surface area (33.1 Ų) align with optimal ranges for central nervous system bioavailability, a key advancement over earlier peripherally restricted bone morphogenetic protein inhibitors [2] [6] [7].

Potential for Investigating Crosstalk in SMAD-Dependent Signaling Pathways

The high selectivity of probes derived from 6-Chloro-5-fluoro-2-iodopyridin-3-ol enables unprecedented precision in dissecting the crosstalk between bone morphogenetic protein and transforming growth factor-β branches of SMAD-dependent signaling. Bone morphogenetic protein signaling operates primarily through ALK1/2/3/6-mediated phosphorylation of SMAD1/5/8, while transforming growth factor-β signaling utilizes ALK4/5/7 for SMAD2/3 activation. These pathways exhibit context-dependent interplay, particularly in endothelial-to-mesenchymal transition, heterotopic ossification, and tumor angiogenesis [1].

Mechanistic Insights Enabled:

  • Endothelial Cell Signaling: Selective ALK1/2 inhibition in arterial endothelial cells disrupts the ALK1-mediated activation of vascular endothelial growth factor A expression induced by high-density lipoproteins, confirming a regulatory axis distinct from transforming growth factor-β-mediated SMAD2/3 signaling. This specificity prevents compensatory signaling observed with pan-kinase inhibitors [1] [4].
  • Epithelial-to-Mesenchymal Transition: Transforming growth factor-β-induced epithelial-to-mesenchymal transition requires both SMAD3 phosphorylation via ALK5 and SMAD1/5/8 phosphorylation via ALK2. Probes derived from this compound selectively inhibit the ALK2-SMAD1/5/8 arm without affecting ALK5, revealing that SMAD1/5/8 activation is indispensable for Snail1 upregulation and matrix metalloproteinase production [1].
  • Oncogenic Cross-Activation: In diffuse midline glioma models with ALK2 mutations (e.g., R206H, G328V), selective inhibition demonstrates that mutant ALK2 phosphorylates SMAD1/5 independently of canonical bone morphogenetic protein ligands, driving tumor proliferation through non-canonical ID1 upregulation rather than canonical SMAD4 complex formation [1].

Table 3: Applications of 6-Chloro-5-fluoro-2-iodopyridin-3-ol-Derived Probes in SMAD Pathway Analysis

Signaling ContextCellular/Pathological ModelKey Finding Using Selective ProbesTherapeutic Implication
Bone morphogenetic protein-Transforming growth factor-β crosstalkTransforming growth factor-β-induced epithelial-to-mesenchymal transitionALK2-SMAD1/5 activation is required for SMAD3 nuclear translocationDual ALK2/ALK5 inhibition superior to single-target approaches
ALK1-ALK2 compensatory signalingHereditary hemorrhagic telangiectasia endothelial cellsALK1 loss upregulates ALK2-SMAD1/5 signaling; not vice versaALK2 inhibition essential in ALK1-deficient vasculature
Mutant ALK2 signalingDiffuse midline glioma (HSJD-DIPG-007 cells)ALK2 R206H phosphorylates SMAD1/5 without type II receptor activationLigand-blocking antibodies ineffective against mutant ALK2

The compound’s brain penetrance allows investigation of SMAD crosstalk in central nervous system pathologies. In diffuse midline glioma, M4K2234 (a derived probe) shows 50-fold greater efficacy than LDN-193189 in reducing phospho-SMAD1/5 levels in the brainstem, confirming on-target engagement and validating ALK2 as a therapeutic target [1] [6]. Furthermore, negative control compounds synthesized from structurally similar but inactive pyridine analogs provide rigorous validation of phenotype specificity, eliminating confounding effects from off-target kinase inhibition [1]. This precision enables the delineation of context-specific SMAD dependencies that were previously obscured by non-selective inhibitors, opening new avenues for pathway-specific therapeutics in fibrodysplasia ossificans progressiva, hereditary hemorrhagic telangiectasia, and glioma [1] [4].

Properties

Product Name

6-Chloro-5-fluoro-2-iodopyridin-3-ol

IUPAC Name

6-chloro-5-fluoro-2-iodopyridin-3-ol

Molecular Formula

C5H2ClFINO

Molecular Weight

273.43 g/mol

InChI

InChI=1S/C5H2ClFINO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H

InChI Key

ZVSAJKCQLAJFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.